Tosufloxacin tosilate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

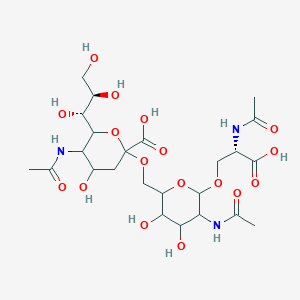

Tosufloxacin tosilate is a novel fluoroquinolone antibiotic developed by Daiichi Sankyo Co., Ltd. It is a synthetic compound that has been used in the treatment of various bacterial infections.

科学的研究の応用

Treatment of Various Infections

Tosufloxacin tosilate has been approved for respiratory infections, urinary tract infections, hepatobiliary infections, gastrointestinal infections, Chlamydia trachomatis, urethritis non gonorrphoica, infectious diseases in plastic surgery, typhoid fever, and paratyphoid fever. It has been widely used and trusted by physicians since its launch in 1990 (Niki, 2002).

Prevention of Secondary Infections in Hematological Malignancies

The drug's efficacy in preventing secondary infections in patients with various hematological malignancies has been evaluated, highlighting its broad antibacterial activity against both Gram-negative and Gram-positive bacteria (Sawada et al., 2012).

Safety Concerns

Despite its effectiveness, there are reports of adverse reactions such as thrombocytopenic purpura, suggesting the need for caution in its use (Takahama & Tazaki, 2007).

Drug-Induced Complications

Cases of drug-induced pneumonitis with eosinophilic infiltration due to this compound have been documented, emphasizing the importance of monitoring for respiratory complications during treatment (Kimura et al., 1998).

Distribution in Body Tissues

Studies have investigated the distribution of this compound in salivary glands of rats, providing insights into its penetration and distribution in specific body tissues (Morihana et al., 1989).

Treatment of Otorhinolaryngological Bacterial Infections

this compound has been effective in treating bacterial infections diagnosed in adults in the outpatient otolaryngology clinic, demonstrating its utility in this specific field (Fujiyoshi, 2012).

Long-Term Effects of Early-Life Administration

Research on the long-term effects of this compound hydrate administration during early life in mice suggests that it can affect growth rate, neurobehavior, and gut microbiota structure, highlighting the importance of understanding the long-term impacts of its use (Hasegawa et al., 2023).

Biliary Excretion and Clinical Efficacy

The drug's biliary excretion and clinical efficacy in treating cholecystitis have been studied, providing insights into its pharmacokinetics and therapeutic applications in hepatobiliary conditions (Sugata et al., 1989).

Anaphylactic Reactions

There have been cases of anaphylaxis due to this compound, signaling the need for caution regarding potential allergic reactions (Umebayashi & Furuta, 2003).

作用機序

Target of Action

Tosufloxacin tosilate, a new quinolone, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these targets, this compound disrupts bacterial DNA processes, leading to bacterial death .

Mode of Action

This compound binds to the A subunit of DNA gyrase and topoisomerase IV, inhibiting the resealing activity of these enzymes. This action introduces double-strand breaks in the DNA, preventing the bacteria from replicating and transcribing DNA .

Biochemical Pathways

As a fluoroquinolone, it is known to interfere with the dna synthesis pathway in bacteria by inhibiting dna gyrase and topoisomerase iv .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound need further investigation .

Result of Action

This compound’s antibacterial action results in the death of susceptible bacteria, effectively treating various infections such as skin, respiratory, urinary, gynecologic, ophthalmologic, otolaryngologic, and dental infections . Its administration can also lead to changes in gut microbiota, potentially affecting growth rate and neurobehavior .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption. Additionally, the presence of other medications can impact its efficacy due to potential drug-drug interactions . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Tosufloxacin tosilate interacts with bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. The interaction between this compound and these enzymes inhibits their function, leading to the death of the bacteria .

Cellular Effects

This compound has a broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria . It affects various types of cells and cellular processes. For instance, it influences cell function by disrupting DNA replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to bacterial DNA gyrase and topoisomerase IV . This binding inhibits the enzymes, preventing DNA supercoiling and transcription, leading to DNA degradation and ultimately, bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on the growth rate, neurobehavior, and gut microbiota in mice . These effects were not observed to be long-term .

Dosage Effects in Animal Models

In animal models, this compound was administered via drinking water at a dose of up to 300 mg/kg for two consecutive weeks during the developmental period . This administration resulted in increased body weights without any long-term effects .

Subcellular Localization

As a fluoroquinolone antibiotic, it is known to act within the bacterial cell, specifically targeting the bacterial enzymes DNA gyrase and topoisomerase IV .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tosufloxacin tosilate involves the conversion of Tosufloxacin into its tosylate salt form by reacting it with p-toluenesulfonic acid. This reaction is carried out in the presence of a suitable solvent, such as methanol, and under acidic conditions. The resulting tosylate salt is then isolated and purified to obtain Tosufloxacin tosilate.", "Starting Materials": [ "Tosufloxacin", "p-toluenesulfonic acid", "Methanol" ], "Reaction": [ "Step 1: Tosufloxacin is dissolved in methanol to form a solution.", "Step 2: p-toluenesulfonic acid is added to the solution and the mixture is stirred for several hours.", "Step 3: The reaction mixture is then filtered to remove any solid impurities.", "Step 4: The filtrate is concentrated under reduced pressure to obtain the crude tosylate salt.", "Step 5: The crude tosylate salt is dissolved in a suitable solvent, such as water or ethanol, and the solution is filtered to remove any remaining impurities.", "Step 6: The filtrate is then concentrated under reduced pressure to obtain the pure Tosufloxacin tosilate." ] } | |

CAS番号 |

107097-79-0 |

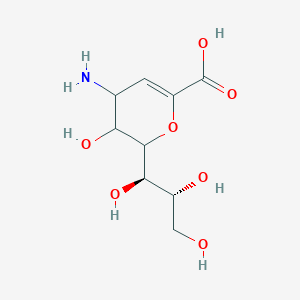

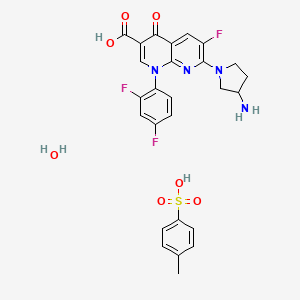

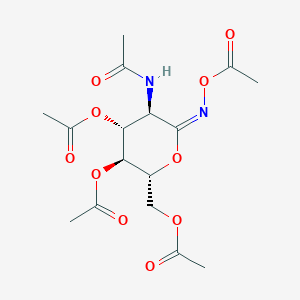

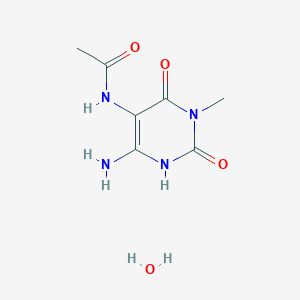

分子式 |

C19H17F3N4O4 |

分子量 |

422.4 g/mol |

IUPAC名 |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrate |

InChI |

InChI=1S/C19H15F3N4O3.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);1H2 |

InChIキー |

FCHGAGZTPICOSW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O |

正規SMILES |

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O |

製品の起源 |

United States |

Q & A

Q1: What is the mechanism of action of tosufloxacin tosilate?

A1: this compound, like other quinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV []. These enzymes are essential for bacterial DNA replication and transcription, and their inhibition leads to bacterial cell death.

Q2: Does this compound affect human cells?

A2: While this compound primarily targets bacterial enzymes, it's important to note that it can interact with human cells, potentially leading to adverse effects []. Further research is being conducted to fully understand these interactions.

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.

Q4: Is there any spectroscopic data available for this compound?

A4: The research papers provided do not delve into detailed spectroscopic characterization of this compound.

Q5: What is known about the stability of this compound?

A5: Research suggests that this compound exhibits good stability in various formulations [, ]. Studies have focused on developing formulations like dispersible tablets to enhance its stability and dissolution properties [].

Q6: How is this compound absorbed and distributed in the body?

A6: this compound demonstrates good oral absorption [, ]. It is widely distributed in various tissues, including bile [] and salivary glands [], indicating its potential for treating infections in these areas.

Q7: How is this compound metabolized and excreted?

A7: Specific details about the metabolism and excretion pathways of this compound are not extensively covered in the provided research papers. Further investigation is needed to elucidate these processes.

Q8: How does the concentration of this compound in different tissues relate to its efficacy?

A8: Research has explored the relationship between this compound concentration and its efficacy. For instance, studies in rabbits examined the drug's ocular tissue penetration and calculated the maximum aqueous concentration (AQCmax) to understand its effectiveness in treating ocular infections [, ].

Q9: What types of bacterial infections has this compound been studied for?

A9: this compound has been investigated for its efficacy against various bacterial infections, including respiratory infections [, , , , ], urinary tract infections [], oral infections [, , , ], acute otitis media [], and Salmonella enteritis [].

Q10: What is the evidence for the efficacy of this compound in treating these infections?

A10: Several clinical trials have demonstrated the efficacy of this compound in treating various bacterial infections. For example, it has shown promising results in treating acute otitis media in children [], pneumonia [, ], and oral infections [].

Q11: Are there any known resistance mechanisms to this compound?

A11: While the provided research papers do not extensively discuss resistance mechanisms specific to this compound, it is known that bacteria can develop resistance to quinolones through mutations in the genes encoding DNA gyrase and topoisomerase IV [].

Q12: Have there been any studies on targeted delivery of this compound?

A12: The provided research papers do not delve into specific drug delivery and targeting strategies for this compound.

Q13: What analytical methods are used to characterize and quantify this compound?

A15: High-performance liquid chromatography is a commonly employed analytical technique for quantifying this compound concentrations in various biological samples [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)